molecular formula C9H15NO B13825336 2-Methyl-3-(propylamino)cyclopent-2-en-1-one

2-Methyl-3-(propylamino)cyclopent-2-en-1-one

Katalognummer: B13825336
Molekulargewicht: 153.22 g/mol
InChI-Schlüssel: ZIUJVMIFLNQXTJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-3-(propylamino)cyclopent-2-en-1-one is an organic compound with a unique structure that includes a cyclopentene ring substituted with a methyl group and a propylamino group

Vorbereitungsmethoden

The synthesis of 2-Methyl-3-(propylamino)cyclopent-2-en-1-one can be achieved through several routes. One common method involves the reaction of cyclopentenone with propylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.

Analyse Chemischer Reaktionen

2-Methyl-3-(propylamino)cyclopent-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions where the propylamino group is replaced by other nucleophiles under appropriate conditions. Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

2-Methyl-3-(propylamino)cyclopent-2-en-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the production of fine chemicals and as a building block for various industrial processes.

Wirkmechanismus

The mechanism of action of 2-Methyl-3-(propylamino)cyclopent-2-en-1-one involves its interaction with specific molecular targets. The propylamino group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also participate in electron transfer reactions, affecting cellular pathways and processes.

Vergleich Mit ähnlichen Verbindungen

2-Methyl-3-(propylamino)cyclopent-2-en-1-one can be compared with similar compounds such as:

    Cyclopentenone: A simpler structure without the propylamino group, used in various organic reactions.

    2-Methyl-2-cyclopenten-1-one: Similar structure but lacks the propylamino group, used in Diels-Alder reactions.

    3-Methyl-2-pent-2-enyl-cyclopent-2-enone: Contains a different substituent, used in fragrance and flavor industries. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C9H15NO

Molekulargewicht

153.22 g/mol

IUPAC-Name

2-methyl-3-(propylamino)cyclopent-2-en-1-one

InChI

InChI=1S/C9H15NO/c1-3-6-10-8-4-5-9(11)7(8)2/h10H,3-6H2,1-2H3

InChI-Schlüssel

ZIUJVMIFLNQXTJ-UHFFFAOYSA-N

Kanonische SMILES

CCCNC1=C(C(=O)CC1)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.